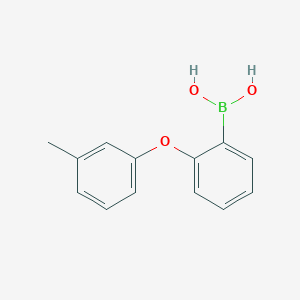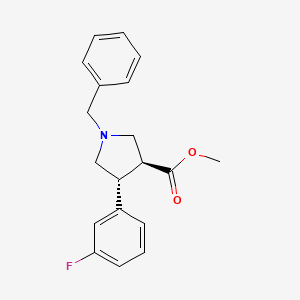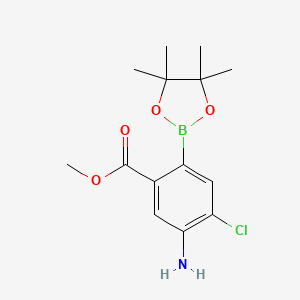![molecular formula C14H20BNO5 B7956282 4,4,5,5-Tetramethyl-2-[2-(4-nitrophenoxy)ethyl]-1,3,2-dioxaborolane](/img/structure/B7956282.png)
4,4,5,5-Tetramethyl-2-[2-(4-nitrophenoxy)ethyl]-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-[2-(4-nitrophenoxy)ethyl]-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and a nitrophenoxyethyl group, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[2-(4-nitrophenoxy)ethyl]-1,3,2-dioxaborolane typically involves the reaction of 4-nitrophenol with 2-bromoethylboronic acid pinacol ester under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoethylboronic acid pinacol ester, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetramethyl-2-[2-(4-nitrophenoxy)ethyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Hydrolysis: The boronic ester can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Aryl halides, palladium(II) acetate, triphenylphosphine, potassium carbonate, and a suitable solvent like toluene or ethanol.
Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.
Major Products Formed
Reduction: 4,4,5,5-Tetramethyl-2-[2-(4-aminophenoxy)ethyl]-1,3,2-dioxaborolane.
Substitution: Biaryl compounds.
Hydrolysis: this compound.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-[2-(4-nitrophenoxy)ethyl]-1,3,2-dioxaborolane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,4,5,5-Tetramethyl-2-[2-(4-nitrophenoxy)ethyl]-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester and nitrophenoxyethyl groups. The boronic ester group can form reversible covalent bonds with diols, making it useful in molecular recognition and sensing applications. The nitrophenoxyethyl group can undergo reduction and substitution reactions, allowing for the modification of the compound’s chemical properties .
Comparación Con Compuestos Similares
Similar Compounds
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a methoxy group instead of a nitro group.
N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: Contains a methoxybenzyl group and an amine group instead of a nitrophenoxyethyl group.
Uniqueness
The combination of the boronic ester and nitrophenoxyethyl groups allows for versatile chemical transformations and applications in organic synthesis, materials science, and medicinal chemistry .
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)ethyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO5/c1-13(2)14(3,4)21-15(20-13)9-10-19-12-7-5-11(6-8-12)16(17)18/h5-8H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIYIKMISGBGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{1-[4-(Piperidine-1-sulfonyl)phenyl]pyrazol-4-yl}boronic acid](/img/structure/B7956210.png)





![tert-Butyl N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamate](/img/structure/B7956259.png)


![2,2-Dimethyl-1-[4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]propan-1-one](/img/structure/B7956274.png)
![N-[3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B7956289.png)


![N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7956306.png)
